molecular formula C26H31N3O2S B14123321 2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-

2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-

Cat. No.: B14123321
M. Wt: 449.6 g/mol
InChI Key: KCNBMJDSPWNQQE-QHCPKHFHSA-N
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Description

2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- is a chiral compound known for its significant role in the synthesis of chiral organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- involves several steps. One common method involves the reaction of pyrrolidine with formaldehyde under acidic conditions to form 2-pyrrolidinemethanol. This intermediate is then reacted with 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl] chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired chiral product .

Chemical Reactions Analysis

Types of Reactions

2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- involves its interaction with specific molecular targets and pathways. As a chiral ligand, it binds to metal centers in catalytic complexes, facilitating asymmetric reactions. The compound’s chirality plays a crucial role in determining the stereochemistry of the products formed .

Properties

Molecular Formula

C26H31N3O2S

Molecular Weight

449.6 g/mol

IUPAC Name

[(2S)-1-[3-[4-(1-methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C26H31N3O2S/c1-19-25(32-26-27-16-21-6-2-3-7-22(21)17-29(19)26)20-9-11-24(12-10-20)31-15-5-14-28-13-4-8-23(28)18-30/h2-3,6-7,9-12,23,30H,4-5,8,13-18H2,1H3/t23-/m0/s1

InChI Key

KCNBMJDSPWNQQE-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(SC2=NCC3=CC=CC=C3CN12)C4=CC=C(C=C4)OCCCN5CCC[C@H]5CO

Canonical SMILES

CC1=C(SC2=NCC3=CC=CC=C3CN12)C4=CC=C(C=C4)OCCCN5CCCC5CO

Origin of Product

United States

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